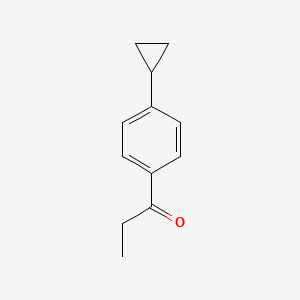

1-(4-Cyclopropylphenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was achieved through a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, indicating the potential complexity involved in synthesizing cyclopropyl-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Cyclopropylphenyl)propan-1-one has been elucidated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. For example, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was determined using XRD, revealing that it crystallizes in the monoclinic system . Such studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the molecular structure of 1-(4-Cyclopropylphenyl)propan-1-one.

Chemical Reactions Analysis

The chemical reactivity of compounds with structural similarities to 1-(4-Cyclopropylphenyl)propan-1-one can be inferred from their behavior under various conditions. For instance, the photochemistry of 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene involves photolysis leading to the formation of dimethylvinylidene, indicating that cyclopropyl-containing compounds may undergo photochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often characterized using spectroscopic methods and computational chemistry. The vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties of related compounds have been studied, providing information on the electronic structure and potential reactivity . For example, the negative electrostatic potential regions in these compounds are typically localized over the carbonyl group and phenyl rings, suggesting possible sites for electrophilic attack . Additionally, the second-harmonic generation (SHG) efficiency and refractive index measurements can shed light on the non-linear optical properties of these materials .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Studies

- Compounds with structural similarities to 1-(4-Cyclopropylphenyl)propan-1-one have been synthesized and characterized, providing insights into their chemical behavior and potential applications in material science and drug development. For instance, the X-ray structures and computational studies of several cathinones offer a deep dive into the molecular structures and electronic properties of related compounds (Nycz et al., 2011).

Antimicrobial and Antiradical Activity

- Research on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share a functional resemblance, demonstrated antimicrobial and antioxidant activities, shedding light on their potential as biologically active compounds and intermediates in synthesizing pharmaceutical agents (Čižmáriková et al., 2020).

Photochemical Properties

- Studies on photochemical behaviors, such as those of 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene, provide insights into the reactivity and potential applications of cyclopropyl-containing compounds in photo-initiated chemical reactions (Hardikar et al., 2015).

Material Science Applications

- The synthesis and characterization of acylsilanes, including 1‐(Dimethyl(phenyl)silyl)propan‐1‐one, explore their use in material sciences, highlighting the versatility of propan-1-one derivatives in creating novel materials with potential industrial applications (Lettan et al., 2006).

Antifungal Compounds

- Novel syntheses leading to antifungal compounds, such as 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, demonstrate the pharmaceutical applications of propanol derivatives, offering potential new treatments for fungal infections (Zambrano-Huerta et al., 2019).

Propriétés

IUPAC Name |

1-(4-cyclopropylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-12(13)11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBZLGZWRBQYGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365528 |

Source

|

| Record name | 1-(4-cyclopropylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyclopropylphenyl)propan-1-one | |

CAS RN |

30170-62-8 |

Source

|

| Record name | 1-(4-cyclopropylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil](/img/structure/B1301188.png)